1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

CAS No.: 1360547-44-9

Cat. No.: VC2565330

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1360547-44-9 |

|---|---|

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | 1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H |

| Standard InChI Key | WRRNWHSNQWOUNO-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(CN)C(=O)O.Cl |

| Canonical SMILES | C1CC(C1)(CN)C(=O)O.Cl |

Introduction

Chemical Structure and Physical Properties

Structural Features

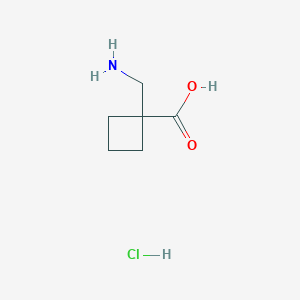

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride features a four-membered cyclobutane ring with an aminomethyl group (-CH₂NH₂) and a carboxylic acid group (-COOH) attached to the same carbon atom. The molecule exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions. The cyclobutane ring provides rigidity to the molecule, creating a conformationally constrained system that contributes to its unique properties and potential applications.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves careful control of reaction conditions, including temperature, pH, and the use of catalysts or solvents that favor the formation of the desired product while minimizing side reactions. Several approaches have been developed for its synthesis.

Cyclization Reactions

One common approach involves cyclization reactions to form the cyclobutane ring. These reactions often utilize appropriate precursors that can undergo ring closure under specific conditions. The strained nature of the cyclobutane ring makes this process challenging, requiring optimized reaction parameters to achieve good yields.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition reactions represent another important method for constructing the cyclobutane ring. This approach typically involves the irradiation of appropriate alkenes to form the four-membered ring structure. Subsequent modifications introduce the aminomethyl and carboxylic acid functionalities .

For example, studies have demonstrated the use of palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes and cyclobutanes with aryl boronic acids, which represents an advanced method for modifying similar cyclobutane structures .

From N-Protected Derivatives

The synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride often involves N-protected intermediates. For instance, related compounds such as N-Boc-1-aminocyclobutanecarboxylic acid have been synthesized by treating 1-aminocyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium bicarbonate, followed by deprotection and conversion to the hydrochloride salt .

Chemical Reactivity

Characteristic Reactions

Due to its functional groups, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride can participate in various chemical reactions:

-

The carboxylic acid group can undergo esterification, amidation, and reduction reactions.

-

The primary amine can participate in nucleophilic substitution, condensation reactions with aldehydes or ketones, and acylation.

-

The cyclobutane ring, being strained, can undergo ring-opening reactions under certain conditions.

Applications in Research and Industry

Medicinal Chemistry Applications

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride has potential applications in medicinal chemistry as a building block for drug development. Its unique structural features can introduce conformational constraints into drug molecules, potentially enhancing their selectivity and potency for specific biological targets. The rigid cyclobutane framework provides distinct spatial arrangements that can influence ligand-receptor interactions.

Biochemical and Structural Studies

The compound's distinctive structure makes it valuable for biochemical and structural studies. It can serve as a probe to investigate the specificity and structural requirements of enzymes and receptors. Its incorporation into peptides allows researchers to study the effects of conformational constraints on peptide folding and interactions with biological targets .

Comparison with Related Compounds

Comparison with 1-Aminocyclobutane-1-carboxylic acid hydrochloride

1-Aminocyclobutane-1-carboxylic acid hydrochloride (CAS No. 98071-16-0) differs from 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride in that it lacks the methylene group between the amino group and the cyclobutane ring. This structural difference significantly affects the compound's conformational properties and reactivity .

Table 2: Comparison of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride and 1-Aminocyclobutane-1-carboxylic acid hydrochloride

| Property | 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | 1-Aminocyclobutane-1-carboxylic acid hydrochloride |

|---|---|---|

| CAS Number | 1360547-44-9 | 98071-16-0 |

| Molecular Formula | C₆H₁₂ClNO₂ | C₅H₁₀ClNO₂ |

| Molecular Weight | 165.62 g/mol | 151.59 g/mol |

| Structure | Aminomethyl group and carboxylic acid on same carbon | Amino group and carboxylic acid on same carbon |

| Boiling Point | Not reported | 273.2°C at 760 mmHg |

| Melting Point | Not reported | 226°C |

| Flash Point | Not reported | 119°C |

The direct attachment of the amino group to the cyclobutane ring in 1-Aminocyclobutane-1-carboxylic acid hydrochloride results in different electronic and steric properties compared to 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, which can influence their behavior in chemical reactions and biological systems .

Comparison with cis-(1s,3s)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Another related compound is cis-(1s,3s)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS No. 1427319-42-3), which has the aminomethyl and carboxylic acid groups on different carbon atoms of the cyclobutane ring in a cis configuration .

Table 3: Comparison with cis-(1s,3s)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

| Property | 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | cis-(1s,3s)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride |

|---|---|---|

| CAS Number | 1360547-44-9 | 1427319-42-3 |

| Molecular Formula | C₆H₁₂ClNO₂ | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol | 165.62 g/mol |

| Structure | Aminomethyl and carboxylic acid groups on same carbon | Aminomethyl and carboxylic acid groups on different carbons in cis configuration |

| Stereochemistry | Not specified | Defined cis-(1s,3s) configuration |

This structural difference results in distinct spatial orientations of the functional groups, affecting the compound's conformational properties and potential applications. The cis configuration creates a specific three-dimensional arrangement that can influence interactions with biological targets and reactivity in chemical transformations .

Research Findings

Structure-Activity Relationships

Research on cyclobutane-containing amino acids suggests that the rigid cyclobutane framework contributes significantly to their biological activities. Studies on structurally related compounds indicate that modifications in the cyclobutane framework can enhance efficacy against specific biological targets, including potential anticancer properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume